(S)-4-Oxopiperidine-2-carboxylic acid

Chiral purity Enantiomeric excess Optical rotation specification

Researchers synthesizing NMDA antagonists or semi-synthetic streptogramin antibiotics require enantiomerically pure (S)-4-oxopiperidine-2-carboxylic acid; racemic or (R)-enantiomer substitution causes stereochemical mismatch and failed syntheses. This (2S)-enantiomer provides: - Defined stereochemistry at C-2 critical for diastereoselective transformations and target binding - Reactive 4-ketone handle enabling three diversification pathways from a single chiral precursor - High aqueous solubility (467 g/L at 25°C) facilitating aqueous-phase coupling Available at ≥95% purity with certificates of analysis; ship from stock.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 65060-18-6
Cat. No. B1312370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Oxopiperidine-2-carboxylic acid
CAS65060-18-6
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1CNC(CC1=O)C(=O)O
InChIInChI=1S/C6H9NO3/c8-4-1-2-7-5(3-4)6(9)10/h5,7H,1-3H2,(H,9,10)/t5-/m0/s1
InChIKeyUAISREBYDOFHJY-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stereochemical Verification for (S)-4-Oxopiperidine-2-carboxylic Acid Sourcing


(S)-4-Oxopiperidine-2-carboxylic acid (CAS 65060-18-6), systematically named (2S)-4-oxopiperidine-2-carboxylic acid and also referred to as 4-oxo-L-pipecolic acid, is a chiral non-proteinogenic cyclic α-amino acid [1]. The compound features a six-membered piperidine ring bearing a ketone at the 4-position and a carboxylic acid at the 2-position with defined (S) stereochemistry. With a molecular formula of C₆H₉NO₃ and a molecular weight of 143.14 g/mol, it is commercially available as a free amino acid, typically at ≥95% purity . The (2S) enantiomer is a rare natural amino acid residue found in biologically active cyclic peptides of the virginiamycin (streptogramin) antibiotic family [2] and serves as a key chiral intermediate in the synthesis of NMDA receptor antagonists and constrained peptidomimetics [2].

Why Generic Forms Cannot Substitute (S)-4-Oxopiperidine-2-carboxylic Acid


Substitution of (S)-4-oxopiperidine-2-carboxylic acid with its racemate, the (R)-enantiomer, or structurally similar pipecolic acid derivatives introduces risk of stereochemical mismatch in downstream applications. The (2S) enantiomer is the naturally occurring form biosynthetically incorporated into virginiamycin-family antibiotics via lysine-derived cyclization with retention of the ε-nitrogen; the (R)-enantiomer is not a natural biosynthetic intermediate [1]. In medicinal chemistry programs, the 4-oxo moiety provides a reactive handle for further functionalization (e.g., reductive amination, Horner-Wadsworth-Emmons olefination) that is absent in 4-hydroxypipecolic acid or pipecolic acid, while the defined (S)-configuration at C-2 is critical for diastereoselective transformations and target binding [2]. The quantitative evidence below demonstrates that stereochemical identity, optical rotation, and the presence of the 4-ketone group collectively differentiate this compound from its closest analogs in measurable terms.

Quantitative Differentiation Evidence for (S)-4-Oxopiperidine-2-carboxylic Acid


Optical Rotation: (S)- vs. (R)-Boc-Protected Derivative

The (S)-enantiomer of N-Boc-4-oxopiperidine-2-carboxylic acid exhibits a specific optical rotation of [α]²²/D = -18.5° (c = 1, CHCl₃), while the corresponding (R)-enantiomer shows [α]²²/D = +22.0° (c = 1, CHCl₃) . These values are approximately equal in magnitude but opposite in sign, confirming enantiomeric relationship. This provides a measurable, QC-compatible parameter for verifying stereochemical identity of the free amino acid or its derivatives upon procurement.

Chiral purity Enantiomeric excess Optical rotation specification

Aqueous Solubility: Free Amino Acid vs. Boc-Protected

The free (S)-4-oxopiperidine-2-carboxylic acid exhibits a high calculated aqueous solubility of approximately 467 g/L at 25 °C , which is substantially greater than the Boc-protected derivative (12 g/L at 25 °C for the (S)-Boc form) [1]. This high water solubility facilitates its use in aqueous-phase peptide coupling reactions and bioconjugation protocols without requiring organic co-solvents.

Solubility Formulation compatibility Aqueous reaction media

Stereospecific Incorporation in Virginiamycin Biosynthesis

Radiotracer studies using L-lysine-U-¹⁴C demonstrate that the (S)-4-oxopipecolic acid residue in virginiamycin S₁ is biosynthetically derived with exclusive (S)-stereochemistry; the (R)-enantiomer is not a substrate for the biosynthetic enzymes and does not occur naturally in the streptogramin antibiotic family [1]. The (S)-configuration is essential for the macrocyclic lactone linkage that defines the bioactive conformation of virginiamycin S₁ and mikamycin B [2].

Natural product biosynthesis Antibiotic precursor Stereospecific incorporation

Synthetic Divergence: 4-Ketone vs. 4-Hydroxyl Functionality

The 4-ketone of (S)-4-oxopiperidine-2-carboxylic acid enables Horner-Wadsworth-Emmons olefination to produce cyclic bishomoaspartic acid and homoglutamic acid mimetics in enantiopure form, a transformation not accessible from 4-hydroxypipecolic acid [1]. Additionally, diastereoselective reduction of the 4-ketone provides access to both cis-4-hydroxy-L-pipecolic acid and trans-4-hydroxy-L-pipecolic acid with controlled stereochemistry, whereas starting from 4-hydroxypipecolic acid locks in a single hydroxyl configuration and precludes divergent synthesis [2].

Synthetic intermediate Functional group interconversion Peptidomimetic building block

Application Scenarios for (S)-4-Oxopiperidine-2-carboxylic Acid


Stereospecific Virginiamycin Antibiotic Analog Synthesis

Research groups developing semi-synthetic streptogramin antibiotics require the (S)-enantiomer exclusively, as it is the naturally occurring residue in virginiamycin S₁, mikamycin B, and ostreogrycin B3 [1]. The (R)-enantiomer or racemic mixture cannot substitute, as the macrocyclic lactone conformation essential for 50S ribosomal subunit binding depends on the (S)-configuration at the pipecolic acid residue. Procurement specifications should mandate enantiomeric purity verification by optical rotation or chiral HPLC.

Divergent Peptidomimetic Library Synthesis

The 4-ketone group enables three parallel diversification pathways—Horner-Wadsworth-Emmons olefination to cyclic aspartic/glutamic acid mimetics, diastereoselective reduction to cis- or trans-4-hydroxy-L-pipecolic acid, and reductive amination to 4-amino-pipecolic acid derivatives—from a single chiral precursor [2]. This divergent reactivity reduces the number of chiral starting materials required in fragment library construction, directly impacting procurement cost and inventory complexity.

NMDA Antagonist Intermediate Manufacturing

(S)-4-Oxopiperidine-2-carboxylic acid is a documented intermediate in the preparation of N-methyl-D-aspartate (NMDA) receptor antagonists, where the (S)-configuration at C-2 is critical for receptor binding [3]. The free amino acid's high aqueous solubility (467 g/L at 25 °C) facilitates aqueous-phase coupling without organic co-solvents, which is relevant for process chemistry groups scaling up antagonist candidates where solvent selection impacts both cost and environmental compliance.

Biosynthetic Pathway Elucidation & Enzyme Studies

Investigators studying lysine-derived secondary metabolite biosynthesis in Streptomyces species require enantiomerically pure (S)-4-oxopiperidine-2-carboxylic acid as an authentic standard for LC-MS quantification and as a substrate for in vitro enzymatic assays [1]. The (R)-enantiomer serves as a negative control for stereospecificity experiments, but only the (S)-form is recognized by the biosynthetic machinery.

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